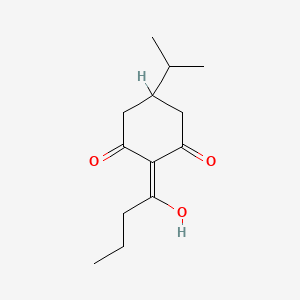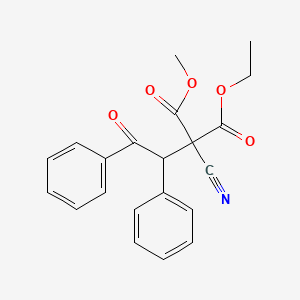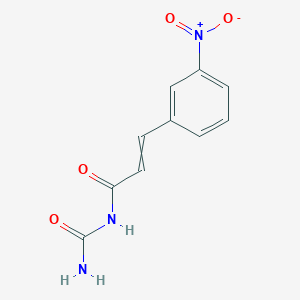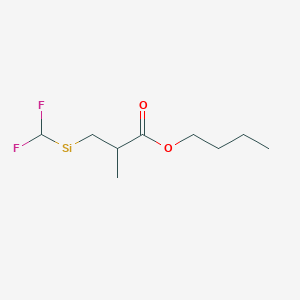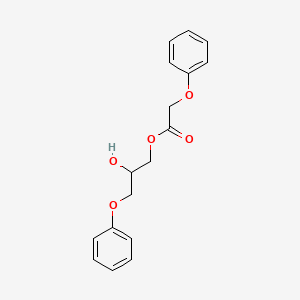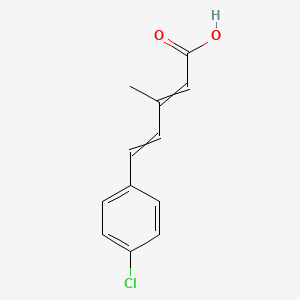
2,4-Pentadienoic acid, 5-(4-chlorophenyl)-3-methyl-, (E,E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pentadienoic acid, 5-(4-chlorophenyl)-3-methyl-, (E,E)- is an organic compound with the molecular formula C12H11ClO2 This compound is a derivative of pentadienoic acid, featuring a chlorophenyl and a methyl group
Preparation Methods
The synthesis of 2,4-Pentadienoic acid, 5-(4-chlorophenyl)-3-methyl-, (E,E)- can be achieved through several methods. One common synthetic route involves the reaction of arylaldehydes with acetic anhydride or malonic acid in the presence of strong bases like pyridine and piperidine Another approach involves the hydrolysis of 3-aryl-(4-cinnamoyl)sydnones with concentrated sulfuric acid under mild conditions .
Chemical Reactions Analysis
2,4-Pentadienoic acid, 5-(4-chlorophenyl)-3-methyl-, (E,E)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids like sulfuric acid and bases like pyridine. The major products formed from these reactions include cinnamic acids and their derivatives .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other bioactive molecules. In biology and medicine, derivatives of this compound have shown potential antibacterial and antifungal activities . Additionally, some derivatives have been considered as potential antimalarials .
Mechanism of Action
The mechanism of action of 2,4-Pentadienoic acid, 5-(4-chlorophenyl)-3-methyl-, (E,E)- involves its interaction with molecular targets and pathways in biological systems. The exact molecular targets and pathways are still under investigation, but it is believed that the compound exerts its effects by inhibiting specific enzymes and proteins involved in bacterial and fungal growth .
Comparison with Similar Compounds
Similar compounds to 2,4-Pentadienoic acid, 5-(4-chlorophenyl)-3-methyl-, (E,E)- include other derivatives of pentadienoic acid and cinnamic acid. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. For example, 5-phenyl-2,4-pentadienoic acid and its derivatives have been studied for their potential antimalarial properties .
Properties
CAS No. |
64003-74-3 |
|---|---|
Molecular Formula |
C12H11ClO2 |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C12H11ClO2/c1-9(8-12(14)15)2-3-10-4-6-11(13)7-5-10/h2-8H,1H3,(H,14,15) |
InChI Key |
LUMSMPZBYSZBEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)C=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



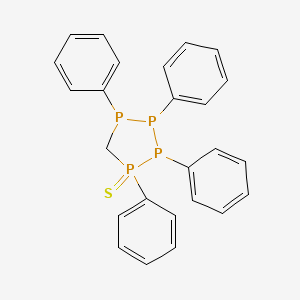
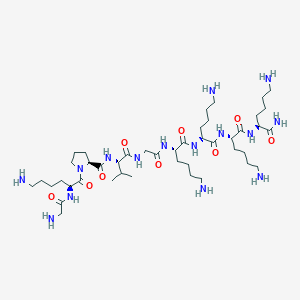

![4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B14510043.png)
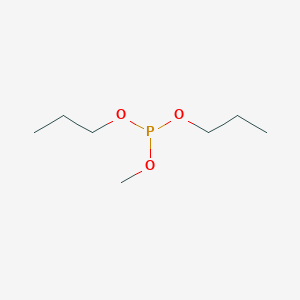
![1-[(Triphenylstannyl)methyl]cyclohexan-1-ol](/img/structure/B14510049.png)
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
